1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea
Description
1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea is a urea derivative characterized by a central urea core (NHCONH) substituted with two distinct groups:
- A 7-oxaspiro[3.5]nonan-1-yl group at the N3 position, featuring a spirocyclic system with an oxygen atom in the seven-membered ring. This moiety introduces conformational rigidity and may enhance metabolic stability compared to linear or planar substituents .
Urea derivatives are widely utilized in agrochemicals and pharmaceuticals due to their hydrogen-bonding capacity and structural versatility.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(7-oxaspiro[3.5]nonan-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-13-3-1-12(2-4-13)11-18-15(20)19-14-5-6-16(14)7-9-21-10-8-16/h1-4,14H,5-11H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKXHCLHHJDSDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)NCC3=CC=C(C=C3)Cl)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea typically involves multiple steps, starting with the preparation of the spirocyclic nonane ring. This can be achieved through a cyclization reaction involving appropriate precursors. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. Finally, the urea moiety is formed through a reaction with an isocyanate or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or neuroprotective agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. For example, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two relevant analogs: Diflubenzuron (a urea-based pesticide) and rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-O-yl methanesulfonate (a spirocyclic compound from Enamine Ltd).
Structural and Functional Differences
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on IUPAC nomenclature.
Key Findings
Substituent Impact on Bioactivity Diflubenzuron: The 2,6-difluorobenzoyl group enhances binding to insect chitin synthase, while the 4-chlorophenylamino group contributes to lipophilicity and systemic uptake . Target Compound: The 7-oxaspiro group introduces steric hindrance and rigidity, which may improve target selectivity but reduce solubility compared to Diflubenzuron’s planar benzoyl group.
Spirocyclic vs. In contrast, the target compound’s oxygenated spiro system may enhance polarity and hydrogen-bonding capacity .
Metabolic Stability Spirocyclic systems (e.g., 7-oxaspiro[3.5]nonane) are less prone to oxidative metabolism than linear alkyl chains, suggesting improved metabolic stability for the target compound compared to non-spiro urea analogs .
Research Implications and Limitations
- Gaps in Data: Biological activity data for this compound are absent in the provided sources.
- Synthetic Challenges : The spirocyclic moiety may complicate synthesis compared to Diflubenzuron’s straightforward urea formation, impacting scalability .
Biological Activity
Overview
1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, characterized by a chlorophenyl group and a spirocyclic nonane ring, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Nonane Ring : This can be achieved through cyclization reactions involving precursors like diols or diketones.
- Introduction of the Chlorophenyl Group : A nucleophilic aromatic substitution reaction is often employed.
- Urea Formation : The final step involves reacting an isocyanate with an amine precursor.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against a range of pathogens, making it a candidate for further development in treating infections.
Anti-inflammatory Effects
Preliminary investigations suggest that the compound may have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
Initial data indicate that this compound may inhibit cancer cell proliferation in vitro, suggesting its potential as a lead compound for anticancer drug development.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- The chlorophenyl group enhances binding affinity to specific molecular targets.
- The spirocyclic structure may influence the compound's conformation and interaction with biological receptors.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)thiourea | Thiourea moiety | Different reactivity and potential for unique interactions |
| 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)carbamate | Carbamate moiety | Altered stability and solubility profiles |
| 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)amide | Amide moiety | Variability in pharmacokinetics and dynamics |
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Antimicrobial Testing
A study conducted on various bacterial strains demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
In vitro assays revealed that the compound reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory effects.
Case Study 3: Cancer Cell Proliferation
Research involving human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, pointing towards its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
